molecular formula C13H13N3O3S2 B2807368 N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1-methyl-1H-imidazole-4-sulfonamide CAS No. 2379993-65-2

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1-methyl-1H-imidazole-4-sulfonamide

Cat. No.: B2807368
CAS No.: 2379993-65-2
M. Wt: 323.39
InChI Key: LYCAYEYHHDCQHW-UHFFFAOYSA-N
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Description

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1-methyl-1H-imidazole-4-sulfonamide is a complex organic compound that features a unique combination of furan, thiophene, imidazole, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1-methyl-1H-imidazole-4-sulfonamide typically involves multi-step organic reactions. One common approach is the condensation reaction, where the furan and thiophene rings are first synthesized separately and then coupled with the imidazole and sulfonamide groups. The reaction conditions often involve the use of catalysts such as phosphorus pentasulfide (P4S10) and solvents like tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The purification of the final product is typically achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1-methyl-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents like LiAlH4, and nucleophiles such as amines and alcohols. The reactions are typically carried out under mild to moderate temperatures and may require the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted sulfonamides. These products can have different physical and chemical properties, making them useful for various applications .

Mechanism of Action

The mechanism of action of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1-methyl-1H-imidazole-4-sulfonamide involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it can inhibit the activity of certain kinases, which are involved in cell signaling pathways related to inflammation and cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1-methyl-1H-imidazole-4-sulfonamide is unique due to its combination of furan, thiophene, imidazole, and sulfonamide groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-1-methylimidazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S2/c1-16-6-13(14-9-16)21(17,18)15-5-12-4-11(8-20-12)10-2-3-19-7-10/h2-4,6-9,15H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYCAYEYHHDCQHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCC2=CC(=CS2)C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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